4-(Triethoxysilyl)pyridine
Overview
Description
4-(Triethoxysilyl)pyridine is an organosilicon compound that features a pyridine ring substituted with a triethoxysilyl group at the 4-position. This compound is of significant interest due to its unique properties, which combine the characteristics of both pyridine and silane functionalities. It is commonly used in the synthesis of hybrid organic-inorganic materials and has applications in various fields, including catalysis, surface modification, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triethoxysilyl)pyridine typically involves the reaction of pyridine with triethoxysilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where pyridine is reacted with triethoxysilane using a platinum-based catalyst under mild conditions. The reaction proceeds as follows:
Pyridine+TriethoxysilanePt catalystthis compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Triethoxysilyl)pyridine undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The triethoxysilyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Triethoxysilyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of hybrid materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 4-(Triethoxysilyl)pyridine involves its ability to form strong covalent bonds with various substrates through the triethoxysilyl group. The pyridine ring can coordinate with metal ions, making it a versatile ligand in coordination chemistry. The compound’s reactivity is largely influenced by the presence of both the pyridine and silane functionalities, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
- 3-(Triethoxysilyl)pyridine
- 4-(Trimethoxysilyl)pyridine
- 4-(Triethoxysilyl)benzene
Comparison: 4-(Triethoxysilyl)pyridine is unique due to the specific positioning of the triethoxysilyl group on the pyridine ring, which influences its reactivity and binding properties. Compared to 3-(Triethoxysilyl)pyridine, the 4-substituted compound exhibits different steric and electronic effects, leading to variations in its chemical behavior and applications. The presence of the pyridine ring also distinguishes it from 4-(Triethoxysilyl)benzene, which lacks the nitrogen atom and thus has different coordination chemistry.
Properties
IUPAC Name |
triethoxy(pyridin-4-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3Si/c1-4-13-16(14-5-2,15-6-3)11-7-9-12-10-8-11/h7-10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKVYJZLJBZISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=NC=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614322 | |
Record name | 4-(Triethoxysilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166262-04-0 | |
Record name | 4-(Triethoxysilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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